Daphnin is a natural product found in Daphne acutiloba, Stellera chamaejasme, and other organisms with data available.
Daphnin
CAS No.: 486-55-5
Cat. No.: VC21331297
Molecular Formula: C15H16O9
Molecular Weight: 340.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 486-55-5 |
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Molecular Formula | C15H16O9 |
Molecular Weight | 340.28 g/mol |
IUPAC Name | 8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Standard InChI | InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1 |
Standard InChI Key | HOIXTKAYCMNVMY-PVOAASPHSA-N |
Isomeric SMILES | C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES | C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Chemical Structure and Properties
Daphnin is chemically defined as a β-D-glucoside of daphnetin (7,8-dihydroxycoumarin), with the systematic IUPAC name 8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one . The molecule consists of a coumarin core structure with a glucose moiety attached at the 7-position, while maintaining a hydroxyl group at position 8.
Chemical Identification Data
The chemical identification data for daphnin is summarized in Table 1, providing key information for analytical identification and characterization.
Table 1. Chemical Identification Data of Daphnin
Parameter | Value |
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CAS Registry Number | 486-55-5 |
Molecular Formula | C₁₅H₁₆O₉ |
Molecular Weight | 340.28 g/mol |
Appearance | White powder |
Synonyms | Daphnetin 7-glucoside, Daphnoside, 8-Hydroxycoumarin 7-glucoside |
Standard InChI Key | HOIXTKAYCMNVMY-PVOAASPHSA-N |
PubChem ID | 439499 |
Physical and Chemical Properties
Daphnin exhibits distinct physical and chemical properties that influence its behavior in biological systems and its potential for pharmaceutical applications . The compound can be characterized as follows:
Table 2. Physical and Chemical Properties of Daphnin
Property | Description |
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Physical State | Crystalline solid; forms monohydrate prisms from water |
Solubility | Soluble in chloroform and methanol; insoluble in water; soluble in aqueous solutions of alkalies and alkali carbonates with yellow color |
Stability | Anhydrous after drying at 80-90°C at 2 mm Hg |
Decomposition | Decomposes around 215-229°C (varying by source) |
Optical Rotation | [α]D²² -124° (15 mg in 4 ml MeOH); after 2 recrystallizations from water: [α]D²² -115° (absolute methanol) |
Reactivity | Hydrolyzed by dilute acid yielding 7,8-dihydroxycoumarin and D-glucose; also split by emulsin |
The compound's limited water solubility but enhanced solubility in organic solvents significantly impacts its bioavailability and pharmaceutical formulation strategies .
Natural Occurrence and Distribution
Botanical Sources
Daphnin occurs naturally in multiple plant species, predominantly within the Thymelaeaceae family. The primary plant sources of daphnin are summarized in Table 3.
Table 3. Natural Sources of Daphnin
The Thymelaeaceae family, to which the genus Daphne belongs, is predominantly distributed in the Southern Hemisphere, with concentrations in Australia and tropical Africa, although Daphne species are more commonly found in Eurasia and North Africa .
Biosynthesis and Metabolism
In plants, daphnin biosynthesis follows specific pathways:
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In Daphne odora, daphnin is formed from p-glucosyl oxycinnamic acid
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Daphnetin (7,8-dihydroxycoumarin) undergoes enzymatic glycosylation to yield its 7-O-glucoside (daphnin)
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The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase
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The formed daphnin can be converted to 8-glucoside by the enzyme transglucosidase through hydrolysis and glycosidation, with the 8-glucoside being energetically more stable than the 7-glucoside daphnin
Extraction and Isolation Methods
Scientific literature describes various approaches for isolating daphnin from plant materials, primarily focusing on extraction of Daphne mezereum followed by affinity separation . The general extraction procedure involves:
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Plant material preparation (typically bark or flowers)
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Extraction using absolute ethanol, methanol, and chloroform mixtures at different concentrations
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Separation procedures on silica gel columns
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Elution using the same solvents as extraction
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Fraction collection and identification through various analytical techniques including TLC
Modern analytical techniques including HPLC and spectroscopic methods are commonly employed for identification and quantification of daphnin in plant extracts .
Pharmacological Activities
While research specifically focusing on daphnin's pharmacological activities is limited, studies on its aglycone daphnetin have revealed numerous potential therapeutic applications. As the parent compound of daphnin, daphnetin's properties may provide insights into potential activities of daphnin itself.
Activities of Daphnetin (Daphnin's Aglycone)
Daphnetin has demonstrated multiple pharmacological effects according to scientific literature:
Table 4. Pharmacological Activities of Daphnetin
Daphnetin functions as a protein kinase inhibitor, which partially explains its diverse pharmacological activities. It specifically inhibits tyrosine-specific protein kinase EGFR (IC₅₀ = 7.67 μM) and serine/threonine kinases PKA (IC₅₀ = 9.33 μM) and PKC (IC₅₀ = 25.01 μM) .
Analytical Methods and Characterization
Spectroscopic Identification
Daphnin can be characterized and identified using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly valuable for structural elucidation . Key spectroscopic data includes:
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SMILES notation: C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O
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Standard InChI: InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1
Chromatographic Analysis
Chromatographic techniques are commonly employed for the isolation and quantification of daphnin from plant extracts. These include:
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Thin Layer Chromatography (TLC)
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High-Performance Liquid Chromatography (HPLC)
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Medium Pressure Liquid Chromatography (MPLC)
For purification procedures, repeated column chromatographies using MPLC and HPLC systems have been successfully applied to isolate daphnin from plant materials .
Research Applications
Current Research Status
Research on daphnin itself is still relatively limited compared to other natural products. Most studies focus on:
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Isolation and structural characterization from various plant sources
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Analytical method development for identification and quantification
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Investigation of its presence in traditional medicinal plants
The related compound daphnetin has received substantially more research attention, with multiple studies examining its potential therapeutic applications .
Future Research Directions
Several promising avenues exist for future research on daphnin:
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